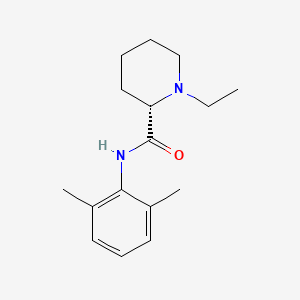
N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)-” is a compound related to Bupivacaine . Bupivacaine is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature . It is also known as Desbutylbupivacaine and its empirical formula is C14H20N2O .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis process of levobupivacaine hydrochloride was optimized starting with the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material . Another study discussed the kinetics of lidocaine synthesis by reductive acylation on Pd-containing anion exchangers .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of “N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the enantioselective resolution of (R,S)-DMPM to prepare ®-DMPM by an adsorbed-covalent crosslinked esterase PAE07 from Pseudochrobactrum asaccharolyticum WZZ003 has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide” is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
Antituberculosis Study of Organotin(IV) Complexes
Antituberculosis Activity : Organotin(IV) complexes, featuring components similar to the chemical structure of interest, have been highlighted for their remarkable antituberculosis activity. This includes complexes of mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid among others, scrutinized using Mycobacterium tuberculosis H37Rv. The study suggests a broad range of structural diversity for the organotin moiety, indicating that biologically active compounds should have accessible coordination positions at tin. It was found that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the general association of organotin compounds' toxicity with the organic ligand. This underscores the influence of the ligand environment, organic groups attached to tin, and the compound's structure on antituberculosis activity, providing a promising lead for new compounds with an MIC ≤ 1 μg ml−1 (Iqbal, Ali, & Shahzadi, 2015).
Biological Effects of Acetamide, Formamide, and Their Derivatives
Toxicological Implications : A comprehensive review of the toxicology of acetamide, N,N-dimethylacetamide, and related compounds, offers a deep dive into the biological consequences of exposure in humans, reflecting on the continued commercial importance of these chemicals. The review, focusing on the evolution of knowledge over the years, suggests the variability in biological responses among these chemicals, highlighting the importance of understanding their biology and usage for assessing potential risks. This review emphasizes the need for updated information to better gauge the impact on human health, suggesting avenues for future research (Kennedy, 2001).
Conversion of Plant Biomass to Furan Derivatives
Sustainable Chemical Production : The review on the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF), underlines the potential of biomass-derived platform chemicals. HMF, derived from carbohydrates, stands out for its applications in producing various value-added chemicals, materials, and biofuels. This indicates a sustainable pathway for replacing non-renewable hydrocarbon sources, highlighting the role of HMF and its derivatives in fostering a new generation of polymers, functional materials, and fuels. The advancements in synthesizing HMF from plant feedstocks and its promising use in the chemical industry underscore the importance of incorporating renewable carbon sources into fine chemicals and the broader chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
The safety and hazards of similar compounds have been reported. For instance, “2-Chloro-N-(2,6-dimethylphenyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBZAYEBOEAPQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)- | |
CAS RN |
98626-59-6 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-DIMETHYLPHENYL)-1-ETHYLPIPERIDINE-2-CARBOXAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FC6DB9MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

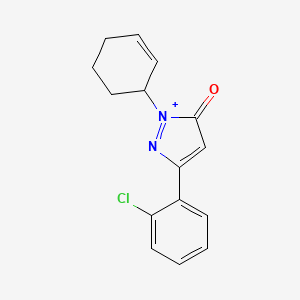

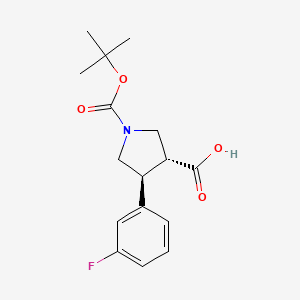
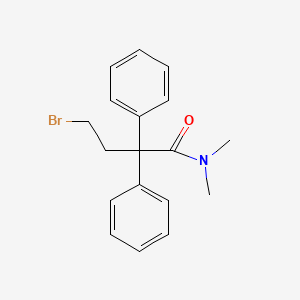

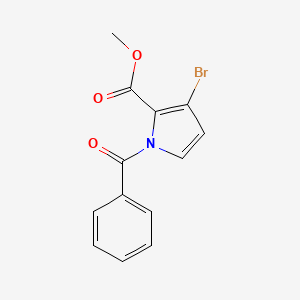
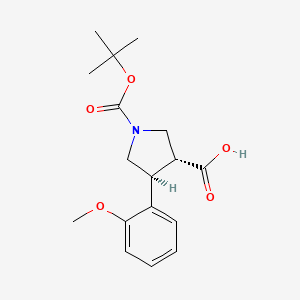
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
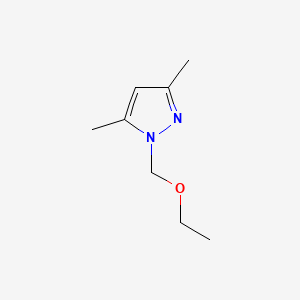
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)